4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene
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Overview
Description
4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of bromine, fluorine, and methoxybenzyl groups attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene typically involves multiple steps. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into a brominated benzene derivative. The methoxybenzyl group can be introduced through etherification reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield phenolic derivatives.
Scientific Research Applications
4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene involves its interaction with specific molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to enzymes or receptors. The methoxybenzyl group may enhance its solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-fluoro-4-methoxybenzene
- 1-Bromo-4-chloro-2-fluorobenzene
- 1-Bromo-4-fluorobenzene
Uniqueness
4-Bromo-1-fluoro-2-(((4-methoxybenzyl)oxy)methyl)benzene is unique due to the specific combination of substituents on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
4-bromo-1-fluoro-2-[(4-methoxyphenyl)methoxymethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFO2/c1-18-14-5-2-11(3-6-14)9-19-10-12-8-13(16)4-7-15(12)17/h2-8H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPLUTBLTHPDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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